4-(bromomethyl)morpholine
CAS No.: 35278-97-8
Cat. No.: VC11598088
Molecular Formula: C5H10BrNO
Molecular Weight: 180.04 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35278-97-8 |
|---|---|
| Molecular Formula | C5H10BrNO |
| Molecular Weight | 180.04 g/mol |
| IUPAC Name | 4-(bromomethyl)morpholine |
| Standard InChI | InChI=1S/C5H10BrNO/c6-5-7-1-3-8-4-2-7/h1-5H2 |
| Standard InChI Key | ZPICIKUVCJZBLN-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CBr |
Introduction
Structural and Chemical Properties
Morpholine derivatives are characterized by their heterocyclic structure, which confers unique electronic and steric properties. In 4-(bromomethyl)morpholine, the bromomethyl group introduces a reactive site for further chemical modifications, making it a valuable intermediate in organic synthesis.
Synthesis and Manufacturing
The synthesis of brominated morpholine derivatives often involves halogenation or substitution reactions. For example, 4-(4-(bromomethyl)phenyl)morpholine hydrobromide is synthesized through bromomethylation of a phenyl-morpholine precursor . Similarly, 4-(bromomethyl)morpholine could be synthesized via the bromination of 4-(hydroxymethyl)morpholine using hydrobromic acid (HBr) or phosphorus tribromide (PBr3).
Key Synthetic Challenges
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Selectivity: Bromination reactions must avoid over-halogenation or ring-opening side reactions. Patent CN109651286B highlights the importance of alkaline conditions and catalysts like potassium carbonate to improve selectivity in morpholine functionalization .
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Yield Optimization: Methods such as hydrogenation and intramolecular cyclization (as seen in the synthesis of 4-(4-aminophenyl)morpholine-3-one) could be adapted to enhance yields .
Applications in Pharmaceutical Research
Morpholine derivatives are pivotal in drug discovery due to their ability to modulate pharmacokinetic properties. For instance:
Central Nervous System (CNS) Therapeutics
Industrial and Material Science Applications
Polymer Chemistry
Morpholine derivatives improve thermal stability and chemical resistance in polymers. For example, 4-(4-bromophenyl)morpholine is incorporated into specialty resins for high-performance coatings . The bromomethyl group in 4-(bromomethyl)morpholine could facilitate cross-linking in polymer networks, enhancing mechanical strength.
Agrochemical Development
Brominated morpholines are intermediates in herbicides and pesticides. The reactivity of the bromomethyl group enables the synthesis of compounds with tailored bioactivity, such as fungicides targeting plant pathogens .
Future Research Directions
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Synthetic Methodologies: Developing catalytic systems to improve bromomethylation efficiency and selectivity.
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Drug Discovery: Screening 4-(bromomethyl)morpholine derivatives for activity against neurodegenerative and infectious diseases.
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Environmental Impact: Assessing the biodegradation and ecotoxicity of brominated morpholine compounds.
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